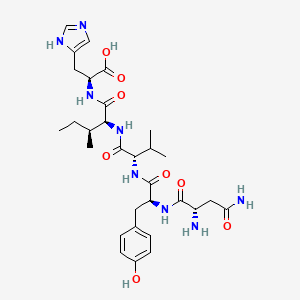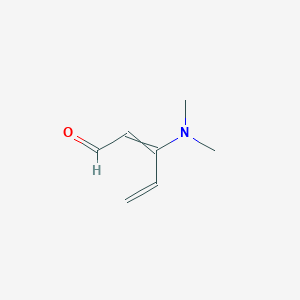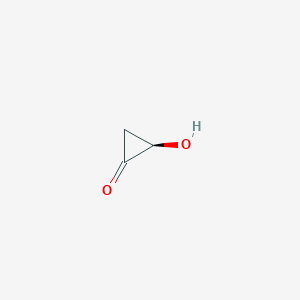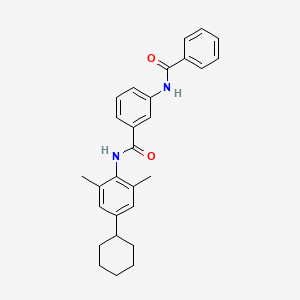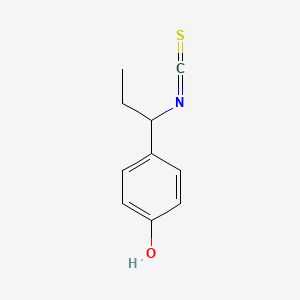
4-(1-Isothiocyanatopropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Isothiocyanatopropyl)phenol is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of an isothiocyanate group attached to a propyl chain at the para position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isothiocyanatopropyl)phenol typically involves the reaction of 4-(1-aminopropyl)phenol with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-(1-aminopropyl)phenol+thiophosgene→this compound+HCl
The reaction is usually conducted in a solvent like dimethylbenzene, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(1-Isothiocyanatopropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring can participate in reactions such as nitration, halogenation, and sulfonation due to the activating effect of the hydroxyl group.
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Nitration: Dilute nitric acid at room temperature.
Halogenation: Bromine water at room temperature.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) for the formation of quinones.
Major Products Formed
Nitration: 2-nitro-4-(1-isothiocyanatopropyl)phenol and 4-nitro-4-(1-isothiocyanatopropyl)phenol.
Halogenation: 2,4,6-tribromo-4-(1-isothiocyanatopropyl)phenol.
Oxidation: Quinone derivatives.
科学的研究の応用
4-(1-Isothiocyanatopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Isothiocyanatopropyl)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The isothiocyanate group can react with thiol groups in enzymes, inhibiting their activity.
類似化合物との比較
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
4-Hexylresorcinol: A phenol derivative with enhanced antimicrobial activity.
Thymol: A monoterpene phenol with similar antioxidant and antimicrobial properties.
Uniqueness
4-(1-Isothiocyanatopropyl)phenol is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential biological activity compared to other phenol derivatives. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
919474-68-3 |
|---|---|
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC名 |
4-(1-isothiocyanatopropyl)phenol |
InChI |
InChI=1S/C10H11NOS/c1-2-10(11-7-13)8-3-5-9(12)6-4-8/h3-6,10,12H,2H2,1H3 |
InChIキー |
ZGZCOMUTZVCDBM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


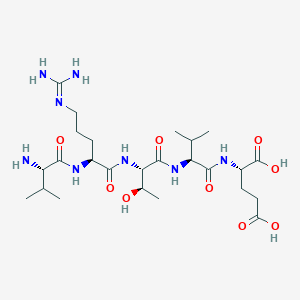
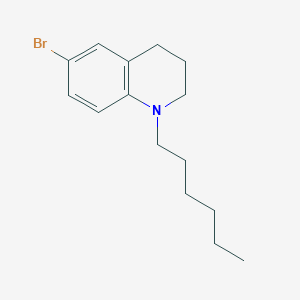
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
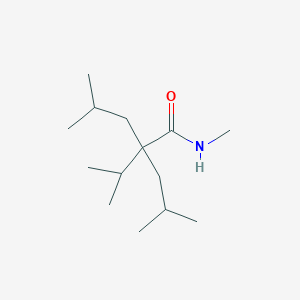
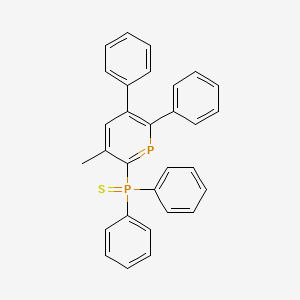
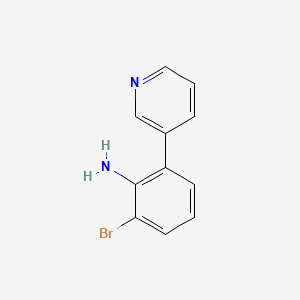
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
